Adiponitrile-d8
Description
Role of Deuterated Compounds in Elucidating Reaction Pathways and Mechanisms
Deuterated compounds, those in which hydrogen is replaced by deuterium (B1214612), are particularly crucial for studying reaction mechanisms. squarespace.comepa.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. researchgate.net By strategically placing deuterium atoms on a molecule and measuring the change in reaction rate, chemists can determine which bonds are broken during the rate-determining step of a reaction, providing critical evidence for a proposed mechanism. epa.govresearchgate.net
Furthermore, deuterium labeling is an invaluable tool in analytical chemistry. In mass spectrometry, the distinct mass of deuterium makes it easy to differentiate a labeled molecule from its unlabeled counterpart. epa.gov This property is heavily utilized by using deuterated compounds as internal standards for accurate quantification of target analytes. squarespace.com In NMR spectroscopy, replacing hydrogen with deuterium simplifies complex proton NMR (¹H NMR) spectra, as deuterium is typically not observed under standard ¹H NMR conditions, which can help in determining molecular structures. squarespace.compharmaffiliates.com
Overview of Adiponitrile-d8 as a Probe Molecule in Specialized Research Fields
This compound (2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile) serves as a specialized probe molecule, building upon the principles of isotopic labeling. lgcstandards.com Its unlabeled form, adiponitrile (B1665535), is a significant industrial chemical, primarily used as a precursor for the synthesis of nylon-6,6. acs.orgresearchgate.net The deuterated version, this compound, finds its utility in more nuanced research applications.
One key application is as a starting material in the synthesis of other complex deuterated molecules. For instance, isotope-labeled adipodinitrile is used in the preparation of certain alkyl/arylthiazolines and arylketones, allowing researchers to trace the adiponitrile backbone through subsequent reactions. pharmaffiliates.comlabmix24.comchemicalbook.com
In the field of analytical chemistry, this compound is an ideal internal standard for mass spectrometry-based quantification of adiponitrile and related compounds, especially in complex matrices. Its chemical behavior is nearly identical to the unlabeled analyte, but its higher mass allows for clear separation and accurate measurement. sigmaaldrich.com
Furthermore, the two nitrile (C≡N) groups in this compound make it an interesting subject for vibrational spectroscopy studies, such as infrared (IR) spectroscopy. researchgate.net The nitrile stretch is highly sensitive to its local electronic environment and absorbs in a relatively clear region of the IR spectrum. acs.orgresearchgate.net Studying deuterated dinitriles like this compound can help researchers understand intramolecular interactions and the effects of solvation without the interference of C-H vibrations, providing insights that are valuable in materials science, such as in the development of battery electrolytes where adiponitrile has been studied as an additive. acs.orgresearchgate.netnfshost.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 34006-32-1 lgcstandards.com |
| Molecular Formula | C₆D₈N₂ scbt.com |
| Molecular Weight | 116.19 g/mol scbt.comlgcstandards.com |
| Appearance | Yellow Oil pharmaffiliates.com |
| Boiling Point | 295 °C (lit.) chemicalbook.comsigmaaldrich.com |
| Density | 1.021 g/mL at 25 °C (lit.) chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.436 (lit.) chemicalbook.comsigmaaldrich.com |
| Synonyms | 1,4-Dicyanobutane-d8, Hexanedinitrile-d8 pharmaffiliates.comsigmaaldrich.com |
Summary of Applications for Deuterated Compounds
| Application Area | Specific Use |
|---|---|
| Mechanistic Chemistry | Elucidating reaction pathways via the kinetic isotope effect. epa.govresearchgate.net |
| Analytical Chemistry | Serving as internal standards for precise quantification in mass spectrometry. squarespace.com |
| NMR Spectroscopy | Simplifying complex spectra to aid in structure determination. squarespace.compharmaffiliates.com |
| Metabolic Research | Tracing the absorption, distribution, and metabolism of molecules in biological systems. pharmaffiliates.com |
| Synthetic Chemistry | Acting as a building block for the synthesis of other complex labeled compounds. pharmaffiliates.comlabmix24.comcdnsciencepub.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRAWJCKBQKAO-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583826 | |
| Record name | (~2~H_8_)Hexanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-32-1 | |
| Record name | Hexanedinitrile-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_8_)Hexanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34006-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Labeling Methodologies for Adiponitrile D8
Chemical Deuteration Strategies for Adiponitrile-d8 Synthesis
Chemical deuteration methods provide direct pathways to this compound by introducing deuterium (B1214612) from an external source, often with the aid of catalysts.
Deuteration from Deuterium Oxide (D2O) and Catalysts
A common and cost-effective method for deuteration involves the use of deuterium oxide (D₂O) as the deuterium source. google.comnih.gov Base-catalyzed exchange with D₂O has been successfully employed for the synthesis of α-deuterated alkyl nitriles. cdnsciencepub.com In this approach, a nitrile is heated with a suspension of a base, such as calcium deuteroxide, in heavy water. cdnsciencepub.com This method has been shown to be effective for acetonitrile, yielding a product with high deuterium incorporation after several exchanges. cdnsciencepub.com However, the reaction conditions, such as temperature, need to be carefully controlled to favor the exchange reaction over potential side reactions like hydrolysis, which can lead to the formation of amides or acids. cdnsciencepub.com While propionitrile (B127096) requires higher temperatures for significant exchange, this method has been successfully applied to produce n-butyro-1,1-d₂-nitrile. cdnsciencepub.com
The use of metal catalysts in conjunction with D₂O is another prominent strategy. google.com For instance, aluminum-based metal alloys can react with D₂O in situ to generate both hydrogen (in this case, deuterium gas) and a Raney-type catalyst, facilitating the deuteration of various organic compounds, including nitriles. researchgate.net This method offers the advantage of being applicable in an aqueous medium, aligning with green chemistry principles. researchgate.net
Recent advancements have also highlighted the use of transition metal pincer catalysts, such as those based on manganese or iron, for the regioselective deuteration of alcohols using D₂O as both the deuterium source and solvent. researchgate.net While not directly applied to adiponitrile (B1665535), these principles of using earth-abundant metal catalysts for deuteration with D₂O could potentially be adapted. researchgate.net
Targeted Deuterium Incorporation into Adiponitrile Precursors
An alternative to direct deuteration of adiponitrile is the synthesis of deuterated precursors which are then converted to the final product. One of the primary industrial methods for adiponitrile synthesis is the nickel-catalyzed hydrocyanation of butadiene. wikipedia.org A potential route to this compound could therefore involve the use of deuterated butadiene or deuterium cyanide (DCN).
Another major industrial synthesis of adiponitrile involves the hydrodimerization of acrylonitrile (B1666552). wikipedia.org Consequently, the use of deuterated acrylonitrile as a starting material would directly lead to this compound. The synthesis of deuterated acrylonitrile can be achieved through various methods, including exchange reactions. For example, acrylonitrile can undergo rapid exchange when heated with a suitable exchange medium, although polymerization can be a competing reaction. cdnsciencepub.com
The synthesis of adiponitrile from adipic acid via the dehydration of its diamide (B1670390) is a less common industrial route. wikipedia.org However, starting with deuterated adipic acid would provide a straightforward, albeit potentially less efficient, pathway to this compound.
Electrochemical Methods for Deuterated Nitrile Synthesis
Electrochemical methods offer a powerful and often milder alternative for the synthesis of deuterated compounds, including nitriles. These techniques can provide high efficiency and selectivity. oaepublish.comresearchgate.net
Hydrodimerization of Acrylonitrile in Deuterated Solvents
The electrochemical hydrodimerization of acrylonitrile is a key industrial process for the production of adiponitrile. wikipedia.orggoogle.comresearchgate.net Performing this electrolysis in a deuterated solvent system provides a direct route to this compound. The process involves the reduction of acrylonitrile at the cathode in the presence of a proton (or deuteron) source. researchgate.net By using a deuterated aqueous solution, the acrylonitrile anion intermediates formed during the reaction are protonated (deuterated) to yield the desired deuterated product. researchgate.net
The efficiency and yield of adiponitrile are influenced by several factors, including the concentration of acrylonitrile, the composition of the electrolyte, and the presence of diluents. google.com To overcome the low solubility of acrylonitrile in water, an emulsion system is often employed, where an oil phase containing acrylonitrile continuously supplies the aqueous phase. google.com For the synthesis of this compound, this would involve an emulsion with a deuterated aqueous phase.
| Parameter | Description | Relevance to this compound Synthesis |
|---|---|---|
| Cathode Material | Typically lead or cadmium in industrial processes. rsc.org Bismuth nanosheets have been explored as a less toxic alternative. rsc.org | The choice of cathode material can influence the efficiency and selectivity of the deuteration process. |
| Deuterium Source | Deuterated water (D₂O) in the aqueous phase of the emulsion. oaepublish.comresearchgate.net | The isotopic purity of the D₂O will directly impact the deuterium incorporation in the final product. |
| Supporting Electrolyte | Salts to ensure conductivity of the aqueous phase. google.com | The choice of electrolyte can affect the reaction environment and potentially the deuteration efficiency. |
| Acrylonitrile Concentration | Maintained at an optimal level in the aqueous phase through supply from the oil phase. google.com | Controlling the concentration is crucial to maximize the yield of adiponitrile over byproducts like propionitrile. |
Electrocatalytic Dehalogenative Deuteration Approaches
Electrocatalytic dehalogenative deuteration presents another viable electrochemical route. oaes.cc This method involves the reduction of a halogenated precursor at a cathode in the presence of a deuterium source, typically D₂O. oaes.ccnju.edu.cn For the synthesis of this compound, a suitable starting material would be a halogenated adiponitrile derivative.
The process relies on the generation of carbon and deuterium radicals at the cathode surface, which then combine to form the C-D bond. nju.edu.cn This technique has been shown to be highly chemoselective, leaving other functional groups such as cyano groups intact. nju.edu.cn The reaction efficiency and the degree of deuterium incorporation can be controlled by adjusting the applied voltage. researchgate.net
Advanced Synthetic Protocols for Deuterium Enrichment and Selectivity
Achieving high levels of deuterium incorporation and controlling the specific positions of deuteration are key challenges in the synthesis of isotopically labeled compounds. oaepublish.comresearchgate.netcore.ac.uk Advanced synthetic protocols are continuously being developed to address these challenges.
For instance, electrocatalytic systems utilizing heavy water (D₂O) splitting under mild conditions offer a promising pathway for forming C-D bonds with high efficiency. oaepublish.comresearchgate.net The use of specific catalysts, such as low-coordinated copper or palladium-modified membranes, can enhance the rate of deuterium incorporation and improve selectivity. oaepublish.comnih.gov These methods often outperform traditional approaches by offering safer and more efficient deuteration. oaepublish.com
Furthermore, research into photocatalytic methods and the use of novel deuterium sources continues to expand the toolkit for synthesizing deuterated molecules. researchgate.netnih.gov While not yet specifically reported for this compound, these advanced protocols hold significant potential for future synthetic strategies, aiming for near-perfect deuterium enrichment and precise control over the isotopic labeling pattern.
| Strategy | Deuterium Source | Key Advantages | Potential Challenges |
|---|---|---|---|
| Chemical Deuteration (Base-Catalyzed) | D₂O cdnsciencepub.com | Cost-effective deuterium source. google.com | Potential for side reactions (hydrolysis), requires optimization of reaction conditions. cdnsciencepub.com |
| Chemical Deuteration (Precursor Synthesis) | Deuterated Butadiene/Acrylonitrile wikipedia.org | Direct route, potentially high incorporation. | Availability and synthesis of deuterated precursors. |
| Electrochemical Hydrodimerization | Deuterated Solvents (e.g., D₂O) google.comresearchgate.net | Direct industrial route, potentially high efficiency. wikipedia.org | Requires specialized electrochemical setup, control of emulsion parameters. google.com |
| Electrocatalytic Dehalogenative Deuteration | D₂O oaes.ccnju.edu.cn | High chemoselectivity, controllable deuteration. nju.edu.cnresearchgate.net | Requires halogenated adiponitrile precursor. |
| Advanced Protocols (e.g., Electrocatalytic D₂O Splitting) | D₂O oaepublish.comresearchgate.net | High efficiency, high selectivity, mild conditions. oaepublish.com | Requires specialized catalysts and setups, may still be in development for specific applications. nih.gov |
Advanced Spectroscopic and Analytical Characterization of Adiponitrile D8
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Adiponitrile (B1665535)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics. researchgate.net For isotopically labeled compounds like Adiponitrile-d8, specific NMR methods are employed to verify the extent and position of deuterium (B1214612) labeling and to study the subtle effects of isotopic substitution.
Deuterium (²H) NMR for Labeling Position Confirmation
Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. nih.govnasa.gov This technique is instrumental in confirming the specific positions of deuterium labels. cdnsciencepub.com In this compound, which has the linear formula NC(CD₂)₄CN, the deuterium atoms are expected to reside on the four methylene (B1212753) carbons of the butane (B89635) chain. sigmaaldrich.com
The ²H NMR spectrum of this compound would exhibit signals corresponding to the deuterium atoms at the C2, C3, C4, and C5 positions. The chemical shifts of these signals, while analogous to their proton counterparts, are influenced by the different magnetogyric ratio of deuterium. The integration of these signals can provide a quantitative measure of the deuterium incorporation at each site. researchgate.net Furthermore, the absence of signals at other positions confirms the specificity of the labeling process. Two-dimensional NMR techniques, such as ²H-¹³C correlation spectroscopy, can further solidify the assignment of deuterium labels to their corresponding carbon atoms. cdnsciencepub.com
Carbon-13 (¹³C) NMR with Deuterium Isotope Effects
Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the local electronic environment of each carbon atom. The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C chemical shifts, known as deuterium isotope effects (DIEs). researchgate.netcapes.gov.br These effects are valuable for confirming deuteration and can provide structural information. mdpi.com
In this compound, the ¹³C NMR spectrum will show distinct signals for the nitrile carbons and the deuterated methylene carbons. The primary isotope effect, observed on the carbon directly attached to deuterium (α-carbon), causes a significant upfield shift in the resonance of the CD₂ groups compared to the CH₂ groups in unlabeled adiponitrile. nih.gov Secondary isotope effects (β-effects) may also be observed on the adjacent nitrile carbons, though these are typically smaller. The magnitude of these isotope shifts is dependent on factors such as hybridization and bond order. researchgate.netbibliotekanauki.pl
The analysis of these isotope effects in the ¹³C NMR spectrum serves as a robust confirmation of the successful deuteration of the aliphatic chain. nih.govnih.gov By comparing the ¹³C spectrum of this compound with that of its non-deuterated counterpart, the location and, to some extent, the level of deuteration can be ascertained. guidechem.comchemicalbook.comacs.org
Below is an interactive table summarizing the expected NMR data for this compound.
| Nucleus | Expected Chemical Shift Range (ppm) | Coupling | Isotope Effect |
| ²H | Analogous to ¹H spectrum | Not applicable | Not applicable |
| ¹³C (Nitrile) | ~118-120 | Triplet (due to coupling with adjacent CD₂) | Secondary (β) upfield shift |
| ¹³C (CD₂) | Shifted upfield from CH₂ region (~15-30) | Multiplet (due to ²H coupling) | Primary (α) upfield shift |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity of the ¹³C signals for the deuterated carbons will appear as complex multiplets due to ¹J(¹³C, ²H) coupling, which is typically smaller than ¹J(¹³C, ¹H) coupling.
Application of NMR in Isotope Effect Studies for Mechanistic Insights
The study of kinetic isotope effects (KIEs) using NMR provides profound insights into reaction mechanisms. researchgate.netnih.gov By comparing the reaction rates of a deuterated compound with its non-deuterated analog, chemists can determine whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. nih.govcdnsciencepub.com
For instance, if this compound were involved in a reaction where a C-D bond is cleaved, a primary KIE would be observed, meaning the reaction would proceed slower than with unlabeled adiponitrile. NMR spectroscopy is an ideal tool for monitoring the progress of such reactions in real-time, allowing for the determination of reaction kinetics and the identification of transient intermediates. researchgate.netacs.org
Furthermore, equilibrium isotope effects, which can also be studied by NMR, provide information about the relative stability of deuterated and non-deuterated molecules in an equilibrium state. organicchemistrydata.org This has applications in understanding intermolecular interactions, such as hydrogen bonding. bibliotekanauki.plnih.gov While this compound itself does not possess exchangeable protons for typical hydrogen bonding studies, the principles of using isotope effects to probe reaction mechanisms are broadly applicable. nih.govosti.gov
Mass Spectrometry (MS) for Isotopic Purity and Quantification
Mass spectrometry (MS) is an indispensable analytical technique for determining the isotopic purity and quantifying the amount of deuterated compounds like this compound. rsc.org It offers high sensitivity and specificity, making it ideal for analyzing isotopically labeled molecules. nih.gov
High-Resolution Mass Spectrometry for Deuterated Species Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, allowing for the unambiguous determination of elemental compositions. bioanalysis-zone.comyoutube.com This capability is crucial for distinguishing between different isotopologues of a molecule. nih.govresearchgate.net
For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of this compound (C₆D₈N₂) is different from that of its unlabeled counterpart (C₆H₈N₂) and any partially deuterated species. lgcstandards.com By comparing the experimentally measured exact mass with the calculated theoretical mass, the identity of the fully deuterated species can be confirmed with high confidence. bioanalysis-zone.com
Moreover, HRMS can resolve and quantify the relative abundances of different isotopologues (e.g., d₇, d₆, etc.) present in a sample, which is essential for determining the isotopic purity. rsc.orgnih.govrsc.org This is achieved by analyzing the isotopic cluster of the molecular ion peak.
The following table illustrates the theoretical exact masses of Adiponitrile and its d8 isotopologue.
| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| Adiponitrile | C₆H₈N₂ | 108 | 108.0687 |
| This compound | C₆D₈N₂ | 116 | 116.1190 |
Isotope-Ratio Mass Spectrometry in Tracing Applications
Isotope-ratio mass spectrometry (IRMS) is a specialized form of mass spectrometry designed for the precise measurement of isotope ratios in a sample. metsol.comiaea.org When this compound is used as a tracer in biological or environmental studies, IRMS can be employed to track its fate and metabolism. metsol.comnih.gov
In a typical tracing experiment, a biological system is dosed with this compound. Samples are then collected over time, and the ratio of deuterium to hydrogen (D/H) in specific metabolites or at particular sites is measured by IRMS. metsol.comresearchgate.net This allows researchers to elucidate metabolic pathways and quantify fluxes through those pathways. For instance, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can be used to measure very low levels of deuterium enrichment in biological samples. metsol.com
Nanoscale secondary ion mass spectrometry (NanoSIMS) is an advanced imaging technique that can measure isotope ratios at a subcellular level, providing spatial information on the incorporation of deuterated tracers within tissues and cells. nih.govresearchgate.netnih.gov This powerful method enables the visualization of metabolic processes with high resolution.
X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Derivatives
Crystallographic studies are often performed on derivatives or complexes of adiponitrile. jyu.fi For instance, when adiponitrile acts as a ligand in a metal complex, XRD analysis reveals how the molecule coordinates with the metal center. In the context of this compound derivatives, XRD would be crucial for understanding how deuteration might influence the stability and geometry of such complexes. The analysis is typically performed using a diffractometer, such as a Bruker D8, which collects diffraction patterns that are then computationally analyzed to solve the crystal structure. nih.govrsc.orgbruker.com
Table 1: Representative Crystallographic Data Parameters from XRD Analysis
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides the fundamental geometry and volume of the crystal's building block. |
| Space Group | Describes the symmetry elements present in the crystal structure. | Defines the internal symmetry and arrangement of molecules within the unit cell. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Lengths/Angles | Calculated distances and angles between bonded atoms. | Confirms the molecular connectivity and reveals details of geometric conformation. |
| R-factor | A measure of agreement between the crystallographic model and the experimental XRD data. | Indicates the quality and reliability of the solved crystal structure. |
Vibrational Spectroscopy (FTIR, Raman) for Deuteration Effects on Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating molecular structure and dynamics. spectroscopyonline.commdpi.com The substitution of hydrogen with deuterium in this compound leads to predictable and significant changes in its vibrational spectra due to the mass difference.
The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the connected atoms. The C-D bond is stronger than the C-H bond, but the doubling of the mass of the deuterium atom is the dominant factor. Consequently, C-D stretching vibrations are observed at significantly lower frequencies (ca. 2100-2250 cm⁻¹) compared to C-H stretching vibrations (ca. 2850-3000 cm⁻¹). This isotopic shift is a clear marker for deuteration and allows for the quantification of deuterium incorporation. mdpi.com The NIST Chemistry WebBook provides reference spectra for non-deuterated adiponitrile, showing characteristic C-H and C≡N stretching frequencies. nist.gov
Similarly, C-D bending and rocking modes appear at lower wavenumbers than their C-H counterparts. Analyzing these shifts provides detailed insights into the molecular dynamics. The changes in vibrational modes upon deuteration can affect intermolecular interactions, such as hydrogen bonding, which in turn influences the material's bulk properties. researchgate.netmdpi.com
FTIR and Raman spectroscopy are complementary techniques. spectroscopyonline.com In adiponitrile, the nitrile group (C≡N) stretch is a strong band in both IR and Raman spectra. However, certain vibrations may be strong in one technique and weak or silent in the other depending on the change in dipole moment (for FTIR) or polarizability (for Raman) during the vibration. scielo.org.mx By using both methods, a more complete picture of the vibrational landscape of this compound can be obtained. mdpi.com
Table 2: Expected Vibrational Frequency Shifts in this compound vs. Adiponitrile
| Vibrational Mode | Typical Frequency in Adiponitrile (C-H) | Expected Frequency in this compound (C-D) | Spectroscopic Technique |
|---|---|---|---|
| C-H Stretch | ~2850-3000 cm⁻¹ | N/A | FTIR, Raman |
| C-D Stretch | N/A | ~2100-2250 cm⁻¹ | FTIR, Raman |
| C≡N Stretch | ~2245 cm⁻¹ | ~2245 cm⁻¹ (minor shift) | FTIR, Raman |
| CH₂ Scissoring | ~1465 cm⁻¹ | N/A | FTIR |
| CD₂ Scissoring | N/A | ~1050-1100 cm⁻¹ | FTIR |
Surface-Sensitive Techniques in Material Interfaces Involving this compound
The performance of materials in applications like batteries or catalysis is often dictated by the chemistry and morphology of their surfaces and interfaces. vamas.orgacs.org Surface-sensitive techniques are therefore essential for characterizing this compound in these contexts.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical states of atoms on a material's surface (top 5-10 nm). eag.commicro.org.auwikipedia.org For a material involving this compound, such as an electrode surface in a lithium-ion battery where adiponitrile is used as an electrolyte additive, XPS provides critical information about the formation of the solid electrolyte interphase (SEI) layer. youtube.comresearchgate.net
An XPS analysis of a surface exposed to this compound would begin with a survey scan to identify all present elements, primarily carbon, nitrogen, and any substrate elements. rms-foundation.ch High-resolution scans of the C 1s and N 1s regions would then provide detailed chemical state information. The C 1s spectrum can distinguish between aliphatic C-C/C-D bonds and the carbon of the nitrile group (C≡N). The N 1s spectrum confirms the presence of the nitrile functional group. While XPS is not a primary technique for detecting hydrogen or deuterium directly, its ability to probe the chemical environment of carbon and nitrogen provides indirect evidence of the surface chemistry involving the deuterated compound. rsc.org By combining XPS with ion sputtering, a depth profile can be generated to analyze the composition through the thickness of a surface layer. eag.com
Table 3: Application of XPS to an Interface with this compound
| XPS Analysis Type | Information Obtained | Relevance to this compound Research |
|---|---|---|
| Survey Scan | Identifies all elements (except H, He) on the surface and their relative concentrations. | Confirms the presence of C and N from this compound on a substrate. |
| High-Resolution C 1s Scan | Distinguishes between different carbon chemical states (e.g., C-C, C-D, C-N). | Elucidates the chemical structure and potential degradation products of this compound at the interface. |
| High-Resolution N 1s Scan | Identifies the chemical state of nitrogen (e.g., -C≡N). | Confirms the integrity of the nitrile group, which is crucial for its function in applications like electrolytes. |
| Depth Profiling | Provides elemental and chemical composition as a function of depth into the surface. | Characterizes the thickness and composition of surface films or interphase layers formed from this compound. |
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. nanoscience.comcarleton.edu It is an essential tool for studying the morphology, or physical structure, of materials. polymersolutions.comresearchgate.nettoray-research.co.jp Adiponitrile is a liquid at room temperature but solidifies below 2.5 °C. nih.gov SEM analysis would typically be performed on the solid state of this compound or on interfaces where it has been incorporated, such as within a polymer matrix or on an electrode surface.
SEM imaging can reveal details about the crystallinity, particle size, and shape of solid this compound. nih.gov When used to study an interface, for example in a battery, SEM can visualize the morphology of the electrode surface before and after cycling with an this compound-containing electrolyte. uts.edu.au This allows researchers to observe changes such as the formation of deposits, cracking, or alterations in surface texture, which are critical to understanding the material's performance and degradation mechanisms. nih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface, complementing the information obtained from XPS. nanoscience.com
Table 4: Morphological Features Analyzed by SEM
| Feature | Description | Importance for this compound Analysis |
|---|---|---|
| Topography | The three-dimensional texture of the surface, including features like smoothness, roughness, and defects. | Reveals how this compound deposits or interacts physically with a substrate. |
| Morphology | The size, shape, and arrangement of particles or crystalline domains. | Characterizes the solid-state structure of this compound or its influence on the morphology of a composite material. |
| Particle Size Distribution | Statistical distribution of the sizes of particles on the surface. | Important for understanding the properties of materials where this compound is a component, such as in heterogeneous catalysis. |
| Fractography | Analysis of fracture surfaces to understand failure mechanisms. | Can be used to study the mechanical properties of polymers or composites containing this compound. |
Table of Compound Names
| Compound Name |
|---|
| Adiponitrile |
| This compound |
| Adipic acid |
| Alkenyl nitriles |
| Ammonia |
| Benzonitrile (B105546) |
| Calcium |
| Carbon |
| Cyclobutane-d8 |
| Deuterium |
| Deuterium oxide |
| Dimethyl adipate |
| Hexamethylenediamine (B150038) |
| Hydrogen |
| LiCoO₂ |
| LiNi₀.₅Mn₁.₅O₄ |
| Li₃PO₄ |
| Lithium |
| Nickel |
| Nitrogen |
| Oxygen |
| Polydimethylsiloxane |
| Polyethylene terephthalate |
| Silicon |
| Tantalum |
Reaction Mechanism Elucidation Via Deuteration and Kinetic Isotope Effect Kie Studies on Adiponitrile D8
Fundamental Principles of Kinetic Isotope Effects
The kinetic isotope effect arises from the differences in zero-point vibrational energies between molecules containing different isotopes. ontosight.aigoogle.com A chemical bond involving a heavier isotope (like a C-D bond) has a lower zero-point energy (ZPE) than the corresponding bond with a lighter isotope (a C-H bond). google.com Consequently, more energy is required to break the bond with the heavier isotope, which can lead to a slower reaction rate. The KIE is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). libretexts.org
A primary kinetic isotope effect (PKIE) is observed when the isotopically substituted atom is directly involved in a bond-breaking or bond-forming event within the rate-determining step of a reaction. ontosight.ailibretexts.orglibretexts.org For deuterium (B1214612) substitution, a "normal" PKIE is characterized by a kH/kD ratio greater than 1, typically ranging from 2 to 8. libretexts.orglibretexts.org
The magnitude of the PKIE provides information about the transition state of the reaction. princeton.edu A large PKIE suggests that the bond to the isotope is significantly broken in the rate-determining step. libretexts.orglibretexts.org For instance, in the hydrogenation of Adiponitrile (B1665535), if the cleavage of a C-H bond is the slowest step in the mechanism, a significant PKIE would be expected when comparing the reaction rates of Adiponitrile and Adiponitrile-d8. This makes PKIE a critical tool for identifying the rate-limiting step in multi-step reactions. acs.org
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Normal Primary (PKIE) | > 2 | C-H bond is broken/formed in the rate-determining step. libretexts.orglibretexts.org |
| Secondary (SKIE) | 0.7 - 1.5 | Isotopic substitution is not at the site of bond cleavage. princeton.edu |
| Inverse | < 1 | Bond to the isotope becomes stiffer in the transition state. princeton.edu |
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. google.comwikipedia.org SKIEs are generally smaller than PKIEs, with kH/kD values typically close to unity (e.g., 0.7 to 1.5). princeton.edu These effects arise from changes in the vibrational environment of the isotopically labeled atom between the reactant and the transition state. google.com
SKIEs are often related to changes in hybridization at the carbon atom bonded to the deuterium. gmu.edu For example, a change from sp3 to sp2 hybridization during the transition state can lead to a normal SKIE (kH/kD > 1), while the reverse change (sp2 to sp3) often results in an inverse SKIE (kH/kD < 1). These effects are attributed to changes in the frequencies of C-H (or C-D) bending vibrations. acs.org Therefore, studying SKIEs using this compound can reveal subtle details about the geometry and vibrational properties of the transition state during its reaction. google.comacs.org
Deuterium KIE in the Hydrogenation of Adiponitrile
The catalytic hydrogenation of Adiponitrile to produce Hexamethylenediamine (B150038) is a crucial industrial process for the synthesis of nylon. wikipedia.orgchemicalbook.com The reaction proceeds through a series of steps, including the formation of a highly reactive imine intermediate. mdpi.comnih.govmdpi.com Using this compound in KIE studies allows for a detailed mechanistic investigation of this multi-step catalytic cycle.
The hydrogenation of a nitrile to a primary amine is understood to occur via an imine intermediate. acs.orgacs.org In the case of Adiponitrile, this intermediate can undergo further hydrogenation to the desired primary amine, Hexamethylenediamine, or participate in side reactions leading to byproducts. mdpi.comnih.gov
By comparing the hydrogenation rates and product distributions of Adiponitrile and this compound, the kinetic relevance of C-H(D) bond cleavage can be assessed for different steps. For example, a significant KIE on the rate of primary amine formation would suggest that the hydrogenation of the imine intermediate, which involves forming new C-H(D) bonds, is part of the rate-determining sequence. In a study on a related nitrile reductase enzyme, the use of a deuterated cofactor revealed a large KIE on the reduction of an imine intermediate, confirming its role in the reaction pathway. nih.gov Similarly, deuterium labeling in benzonitrile (B105546) hydrogenation helped to propose the adsorption geometries of reaction intermediates. researchgate.net
The choice of catalyst support and the use of additives like sodium hydroxide (B78521) (NaOH) can dramatically influence the activity and selectivity of Adiponitrile hydrogenation. mdpi.com For instance, a highly dispersed Ni/SiO2 catalyst shows improved activity and high selectivity towards primary amines, especially with the addition of NaOH. mdpi.comnih.gov The support material itself plays a crucial role; acidic supports like Al2O3 can promote condensation side reactions, whereas more neutral supports like SiO2 favor the formation of primary amines. mdpi.com
Deuterium KIE studies with this compound can help unravel the mechanistic basis for these observations. A change in the observed KIE upon switching the catalyst support or adding an alkaline promoter would indicate that these modifications alter the rate-determining step or the nature of the transition state. For example, if an additive accelerates the hydrogenation of the imine intermediate, it could suppress side reactions and thus increase selectivity. nih.gov This would be reflected in a change in the KIE for the formation of the primary amine versus the byproducts.
| Catalyst | Additive | ADN Conversion (%) | Primary Amine Selectivity (%) | Primary Amine Yield (%) |
|---|---|---|---|---|
| Ni/SiO2 | None | 99 | 85 | 84 |
| Ni/SiO2 | NaOH | 99 | 94 | 93 |
| Ni/Al2O3 | None | 99 | 69 | 68 |
Data adapted from studies on Ni-based catalysts, illustrating how support and additives influence selectivity. mdpi.com KIE studies using this compound could further clarify the underlying mechanistic reasons for these differences.
KIE Studies in Electrochemical Reactions Involving Nitriles
Electrocatalysis offers a green alternative for the synthesis of valuable chemicals from nitriles. researchgate.net The electrochemical reduction of nitriles, powered by renewable electricity, can produce primary amines using water as a hydrogen source. researchgate.net Kinetic isotope effect studies are instrumental in understanding the mechanisms of these complex multi-electron transfer reactions.
In a related study on the electrochemical oxidation of primary amines to nitriles on NiOOH electrodes, substituting hydrogen with deuterium at the alpha-carbon resulted in a measurable KIE. acs.org This finding indicated that the cleavage of the α-C-H bond is a kinetically significant step. acs.org For the electrochemical reduction of Adiponitrile, a similar approach using this compound could determine whether the formation of the α-C-H(D) bond is part of the rate-determining step. Comparing the reaction rates in H2O versus D2O can also provide insight into the role of the proton/deuteron source in the mechanism. researchgate.net Such studies are crucial for designing more efficient and selective electrocatalysts for nitrile transformations.
| Amine Substrate | Isotopic Label | Peak Potential Shift (mV) | Interpretation |
|---|---|---|---|
| Propylamine | Propyl-d7-amine | ~20 mV (anodic shift) | Modest KIE observed. acs.org |
| Benzylamine | Benzyl-α,α-d2-amine | ~30 mV (anodic shift) | Modest KIE observed. acs.org |
Data from a study on the electrochemical oxidation of amines, demonstrating the use of KIE to probe the mechanism. acs.org A similar approach with this compound in electrochemical reduction would be highly informative.
Understanding Electron Transfer and Protonation Steps
The electrohydrodimerization of acrylonitrile (B1666552) to adiponitrile involves a series of electron and proton transfer steps. Distinguishing between different proposed mechanisms, such as concerted proton-coupled electron transfer (PCET) and stepwise pathways (ET followed by PT, or PT followed by ET), is a central challenge. wikipedia.orgdiva-portal.org
In a PCET mechanism, the transfer of an electron and a proton occurs in a single, concerted step. wikipedia.org Conversely, a stepwise mechanism involves the initial transfer of an electron to form a radical anion, which is then protonated, or an initial protonation event followed by electron transfer. diva-portal.org The use of this compound allows researchers to probe the role of C-H bond cleavage in the rate-determining step of the reaction.
A primary kinetic isotope effect (KIE), where the rate of reaction for the deuterated compound is significantly different from the non-deuterated compound, suggests that the C-H (or C-D) bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can provide further insight. For instance, large primary KIE values are often indicative of a linear transition state for proton transfer. princeton.edu Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not involved in the slowest step of the reaction. princeton.edu
Secondary KIEs, which are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the transition state. epfl.ch
Influence of Electrolyte Composition on Reaction Pathways
The composition of the electrolyte has a profound impact on the electrochemical synthesis of adiponitrile. nsf.gov The nature and concentration of supporting electrolyte cations and anions can influence the structure of the electrical double layer, the availability of proton donors (like water), and the stability of reaction intermediates. nsf.govmdpi.com
Studies have shown that the size of the alkali metal cations in the electrolyte can affect the surface charge density and the concentration of water molecules near the electrode surface. nsf.gov This, in turn, can influence the protonation steps of the reaction mechanism. For example, larger cations may limit the availability of water, potentially favoring a different reaction pathway. nsf.gov
| Electrolyte Component | Observed Effect on Adiponitrile Synthesis |
| Alkali Cations (Size) | Influences surface charge density and water availability near the electrode. nsf.gov |
| Supporting Anions | Can affect the structure of the electrical double layer and the stability of intermediates. |
| Additives (e.g., FEC) | Improves cycling stability and influences SEI formation. frontiersin.org |
| Solvent (e.g., Adiponitrile) | Can act as a high-voltage electrolyte additive, affecting oxidative decomposition. researchgate.net |
Computational and Experimental Approaches in KIE Analysis
A powerful strategy for elucidating reaction mechanisms involves the combination of experimental KIE measurements with computational modeling. sumitomo-chem.co.jpnih.gov This dual approach allows for a more robust interpretation of experimental data and provides a deeper, molecular-level understanding of the reaction. mt.com
Quantum Mechanical Modeling of Transition States
Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. sumitomo-chem.co.jpnih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com
By modeling the transition state structures for different proposed mechanisms (e.g., concerted vs. stepwise) involving both adiponitrile and this compound, the activation energies for each pathway can be calculated. sumitomo-chem.co.jp The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. mdpi.com The difference in the calculated activation energies for the deuterated and non-deuterated species can then be used to predict the theoretical KIE.
Correlation of Experimental KIE Data with Theoretical Predictions
The "gold standard" in mechanistic elucidation is the agreement between experimentally measured KIEs and those predicted by theoretical calculations. mt.com When experimental and computational results align, it provides strong evidence in favor of a particular reaction mechanism.
Adiponitrile D8 in Advanced Catalysis Research
Supported Metal Catalysis for Deuterium (B1214612) Incorporation
Supported metal catalysis is a cornerstone of industrial chemical processes, and the use of adiponitrile-d8 provides deep insights into these reactions. rsc.org Supported catalysts, where metal particles are dispersed on a high-surface-area material, are integral to many chemical transformations. rsc.org
Design and Optimization of Supported Nickel Catalysts
The design and optimization of supported nickel catalysts are critical for their performance in industrial applications. mdpi.comnih.gov Factors such as the choice of support material, metal loading, and preparation method significantly influence the catalyst's activity and selectivity. mdpi.commdpi.com For instance, silica (B1680970) (SiO2) is often preferred as a support over alumina (B75360) (Al2O3) for the hydrogenation of adiponitrile (B1665535) because it helps to suppress the formation of unwanted byproducts. mdpi.com The preparation method, including calcination and reduction steps, also plays a vital role in determining the size and dispersion of the nickel particles, which in turn affects catalytic performance. mdpi.com
Researchers have investigated various techniques to enhance the efficiency of these catalysts. The incipient wetness impregnation method is commonly used for preparing supported nickel catalysts. mdpi.com Studies have shown that the conditions during catalyst preparation, such as the reduction temperature, can significantly impact the catalyst's properties and, consequently, its performance. mdpi.com For example, a highly dispersed Ni/SiO2 catalyst, prepared by the direct reduction of Ni(NO3)2/SiO2, has demonstrated improved hydrogenation activity and selectivity towards primary amines. mdpi.com The optimization of these catalysts often involves finding a balance between metal dispersion and the degree of reduction. mdpi.com
Table 1: Influence of Support Material on Nickel Catalyst Performance in Adiponitrile Hydrogenation
| Support Material | Primary Amine Selectivity | Condensation Byproducts | Reference |
|---|---|---|---|
| SiO₂ | Higher | Lower | mdpi.com |
| Al₂O₃ | Lower | Higher | mdpi.com |
Catalytic Activity and Selectivity Towards Deuterated Products
The catalytic activity and selectivity of supported nickel catalysts are paramount in the production of deuterated compounds. In the context of this compound, these catalysts are used to facilitate the incorporation of deuterium into specific molecular positions. The hydrogenation of adiponitrile is a key industrial process, and the use of supported nickel catalysts is favored due to their cost-effectiveness and operational safety compared to alternatives like Raney Ni. mdpi.com
The primary challenge in adiponitrile hydrogenation is achieving high selectivity towards the desired primary amines, such as 6-aminocapronitrile and hexamethylenediamine (B150038), while minimizing the formation of byproducts. mdpi.com The reaction involves a highly reactive imine intermediate that can lead to the formation of condensation byproducts. mdpi.comresearchgate.net The addition of promoters like potassium oxide (K2O) and lanthana (La2O3) to Ni/α-Al2O3 catalysts has been shown to enhance both activity and selectivity for the partial hydrogenation of adiponitrile. mdpi.com
Table 2: Effect of Promoters on Ni/α-Al₂O₃ Catalyst in Adiponitrile Hydrogenation
| Promoter | Effect on Activity | Effect on Selectivity | Reference |
|---|---|---|---|
| K₂O | Improved | Improved | mdpi.com |
| La₂O₃ | Improved Stability | - | mdpi.com |
Homogeneous and Heterogeneous Deuteration Catalysis
Catalysis is broadly divided into two main categories: homogeneous and heterogeneous. uclouvain.beeolss.net In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. eolss.net This often leads to high activity and selectivity because every catalyst molecule can act as an active site. eolss.net In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. eolss.net This offers significant practical advantages, such as easy separation and recycling of the catalyst. eolss.netresearchgate.net
The choice between homogeneous and heterogeneous catalysis depends on the specific requirements of the chemical transformation. u-tokyo.ac.jp While homogeneous catalysts are known for their high efficiency under mild conditions, their separation from the product can be challenging. eolss.net Heterogeneous catalysts, on the other hand, are more robust and easily integrated into continuous industrial processes. researchgate.netu-tokyo.ac.jp The development of methods to "heterogenize" homogeneous catalysts aims to combine the advantages of both systems. eolss.net
Mechanistic Insights into Nitrile Transformation Reactions using Deuterated Analogs
Deuterated analogs like this compound are invaluable for elucidating the mechanisms of nitrile transformation reactions. nih.govnih.gov The nitrile group (C≡N) is a versatile functional group in organic synthesis, capable of being transformed into amines, carboxylic acids, and other valuable compounds. researchgate.net Understanding the step-by-step process of these transformations is crucial for developing more efficient and selective catalysts.
By using deuterated reactants, researchers can track the movement of hydrogen (or deuterium) atoms throughout the reaction. For example, in the manganese-pincer-catalyzed hydration and α-deuteration of nitriles, the use of D2O as a solvent and deuterium source allows for the selective formation of α-deuterated nitriles and amides. nih.govnih.gov Mechanistic studies, often employing techniques like NMR spectroscopy, can identify key intermediates, such as metal-ketimido and -enamido complexes, which are crucial for the transformation. nih.govnih.gov These insights help in understanding how the catalyst activates the nitrile and facilitates the subsequent chemical changes. nih.govnih.gov
For instance, studies on the double hydroboration of nitriles have revealed a stepwise mechanism involving the initial formation of a boryl-imine intermediate, which then undergoes a second hydroboration. rsc.org The use of deuterated solvents like toluene-d8 (B116792) in these mechanistic studies helps to confirm the proposed reaction pathways. rsc.org
Adiponitrile D8 in Advanced Materials Science Applications
Deuterated Adiponitrile (B1665535) as Electrolyte Additive in Energy Storage Systems
Adiponitrile is recognized for its high oxidative stability, making it a promising additive for high-voltage lithium-ion battery electrolytes. frontiersin.orgnih.gov It helps to stabilize the interface between the cathode and the electrolyte, particularly in high-voltage systems like those using LiNi₀.₅Mn₁.₅O₄ cathodes. frontiersin.orgresearchgate.net The use of Adiponitrile-d8 is instrumental in studying the precise mechanisms behind these stabilization effects.
The addition of adiponitrile to conventional carbonate electrolytes has been shown to significantly improve the stability and performance of high-voltage lithium-ion batteries. For instance, adding just 1 wt% of adiponitrile to a LiPF₆-based electrolyte in a LiNi₀.₅Mn₁.₅O₄ half-cell improved capacity retention from 69.9% to 84.4% after 150 cycles at a 1 C rate. researchgate.net The presence of the additive also helps to stabilize the interfacial impedance during cycling. researchgate.net
The use of this compound allows researchers to probe the specific role of the additive in the formation of the cathode-electrolyte interphase (CEI). By using techniques sensitive to isotopic substitution, such as neutron scattering or secondary ion mass spectrometry (SIMS), it is possible to track the incorporation of the deuterated additive into the interfacial layers. This helps to confirm whether the stability enhancement comes from the adiponitrile molecule itself participating in the formation of a protective film or from its influence on the decomposition of other electrolyte components. nih.govsemanticscholar.org This detailed understanding of the CEI's composition and structure is critical for designing more robust high-voltage batteries.
Understanding how adiponitrile prevents electrolyte degradation at high potentials is key to its function. The prevailing theory is that the nitrile groups in adiponitrile are preferentially oxidized on the cathode surface, forming a thin, stable protective film. researchgate.net This film then acts as a barrier, preventing the continuous decomposition of the more reactive carbonate solvents (like ethylene (B1197577) carbonate or dimethyl carbonate) on the cathode surface, which would otherwise lead to increased impedance and capacity fade. researchgate.netnih.gov
This compound is essential for verifying this proposed mechanism. Through kinetic isotope effect (KIE) studies, researchers can determine if the C-H (or in this case, C-D) bonds are broken during the rate-determining step of the decomposition process. A significant KIE would suggest that reactions involving the alkyl chain of adiponitrile are critical. Furthermore, by analyzing the decomposition products using mass spectrometry, the presence of deuterated fragments would provide direct evidence that the adiponitrile molecule itself, and not just the solvent, is decomposing to form the protective interfacial layer. researchgate.netresearchgate.net This helps distinguish between direct participation and a secondary, stabilizing effect on the solvent molecules. researchgate.net
Deuterated Polymers and Polymer Precursors Derived from this compound
Adiponitrile is a cornerstone chemical intermediate, primarily used in the synthesis of hexamethylenediamine (B150038) (HMD), a monomer for producing Nylon 6,6. invista.come3s-conferences.orgmetoree.com this compound, therefore, serves as a direct precursor for creating deuterated versions of these important polymers, enabling advanced characterization of their properties.
The industrial synthesis of hexamethylenediamine involves the catalytic hydrogenation of adiponitrile. jku.atgoogle.com To synthesize deuterated hexamethylenediamine (HMD-d12, assuming deuteration at all methylene (B1212753) positions), this compound is subjected to a similar hydrogenation process, typically using deuterium (B1214612) gas (D₂) in the presence of a catalyst like Raney nickel or cobalt to preserve the isotopic labeling. jku.at
Synthesis Reaction: NC-(CD₂)₄-CN + 4D₂ --(Catalyst)--> D₂N-(CD₂)₆-ND₂
Once deuterated hexamethylenediamine is produced, it can be reacted with adipic acid to form deuterated Nylon 6,6 salt (hexamethylene diammonium adipate-d12). invista.come3s-conferences.org This salt is the direct precursor for the polycondensation reaction that yields deuterated Nylon 6,6. invista.comechemi.com
Salt Formation Reaction: D₂N-(CD₂)₆-ND₂ + HOOC-(CH₂)₄-COOH → [⁺D₃N-(CD₂)₆-ND₃⁺][⁻OOC-(CH₂)₄-COO⁻]
The availability of these deuterated precursors is the first step toward producing fully or partially deuterated polymers for specialized applications and analysis.
Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are being intensely investigated as replacements for flammable liquid electrolytes in batteries to improve safety and enable flexible device designs. researchgate.netresearchgate.net The properties of these electrolytes, such as ionic conductivity and mechanical strength, are intimately linked to the structure and dynamics of the polymer chains. researchgate.netmdpi.comnih.govuitm.edu.my
Computational Chemistry Studies of Adiponitrile D8
Computational Fluid Dynamics (CFD) in Process Optimization for Deuterated CompoundsThere is no available research on the use of CFD for the process optimization of Adiponitrile-d8.
Due to the lack of specific data, the requested data tables and a list of mentioned compounds cannot be generated.
Environmental Fate and Transformation Studies Utilizing Adiponitrile D8 As a Tracer
Adsorption, Desorption, and Mobility Studies with Deuterated Adiponitrile (B1665535)
The mobility of a chemical in the subsurface is largely governed by its interaction with soil and sediment particles. Adsorption and desorption processes determine whether a compound will remain localized or be transported with water flow, potentially contaminating groundwater. Using Adiponitrile-d8 in soil column or batch equilibrium studies allows for the precise measurement of its partitioning between the solid and aqueous phases.
Soil column leaching studies with deuterated adiponitrile can simulate its movement through different soil horizons under controlled conditions. nih.govnih.govmdpi.comosti.gov By applying a solution of this compound to the top of a soil column and analyzing the leachate over time, a breakthrough curve can be generated. This curve provides information on the compound's mobility and retardation factor. Batch equilibrium experiments can be used to determine the soil-water partition coefficient (Kd), which is a measure of the compound's tendency to adsorb to soil particles. These studies are critical for predicting the potential for groundwater contamination.
Table 3: Soil Adsorption Coefficients (Kd) for Adiponitrile in Various Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Kd (L/kg) |
| Sandy Loam | 1.2 | 15 | 6.5 | 0.8 |
| Silt Loam | 2.5 | 25 | 7.0 | 1.5 |
| Clay | 3.1 | 45 | 7.8 | 2.8 |
These values are representative for a polar organic compound like adiponitrile.
Volatilization and Atmospheric Fate Investigations using Isotopic Labeling
Volatilization is a potential transport pathway for chemicals from soil or water surfaces into the atmosphere. The tendency of a compound to volatilize is determined by its vapor pressure and Henry's Law constant. While adiponitrile has a low vapor pressure, isotopic labeling with deuterium (B1214612) can be used to accurately quantify even low rates of volatilization in controlled laboratory settings.
Once in the atmosphere, the fate of adiponitrile is primarily governed by its reaction with photochemically produced hydroxyl radicals (•OH). nih.govmdpi.comacs.orgcopernicus.orgnih.gov The rate of this reaction determines the atmospheric lifetime of the compound. While specific studies on this compound are not available, the atmospheric fate of its degradation product, adipic acid, has been studied. The reaction rate constants for adipic acid with •OH radicals have been determined, providing an indication of the persistence of adiponitrile's transformation products in the atmosphere. Isotopic labeling could be used to confirm these degradation pathways and identify any unique atmospheric reaction products.
Table 4: Estimated Atmospheric Half-life of Adiponitrile based on Reaction with OH Radicals
| Parameter | Value |
| OH Radical Concentration | 1.5 x 10^6 molecules/cm³ |
| Reaction Rate Constant (kOH) | 1.0 x 10^-11 cm³/molecule·s (estimated) |
| Atmospheric Half-life (t1/2) | ~0.8 days |
This is an estimation based on similar nitrile compounds.
Advanced Analytical Techniques for Environmental Tracing of this compound and its Metabolites
The successful use of this compound as an environmental tracer relies on sensitive and specific analytical methods to detect and quantify it and its deuterated metabolites. The primary analytical technique for this purpose is mass spectrometry coupled with a chromatographic separation method, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netmdpi.comspringernature.com
The mass spectrometer can differentiate between the deuterated and non-deuterated forms of adiponitrile and its metabolites based on their mass-to-charge ratio. This allows for the selective detection of the tracer even in complex environmental matrices containing numerous other organic compounds. nih.gov Isotope dilution mass spectrometry, where a known amount of a labeled standard is added to the sample, is a particularly powerful quantification technique that corrects for losses during sample preparation and analysis, leading to highly accurate results.
Table 5: Comparison of Analytical Techniques for this compound Analysis
| Technique | Sample Matrix | Detection Limit (µg/L) | Key Advantages |
| GC-MS | Water, Soil Extracts | 0.1 - 1 | High resolution, good for volatile compounds |
| LC-MS/MS | Water, Soil Extracts | 0.01 - 0.5 | High sensitivity and specificity, suitable for polar and non-volatile compounds |
| Pyrolysis-GC/MS | Soil, Sediment | - | Useful for analyzing polymer-bound residues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
